molecular formula C13H14N2O6 B2924656 (3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid CAS No. 1335210-24-6

(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid

Cat. No.: B2924656
CAS No.: 1335210-24-6
M. Wt: 294.263
InChI Key: HOMFUTHISIHOLS-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,11aR)-6-Methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid is a complex heterocyclic compound featuring fused oxazolo-pyrido-pyrazine rings. Its structure includes a methoxy group at position 6, a methyl substituent at position 3, and a carboxylic acid moiety at position 6. This compound is structurally related to integrase inhibitors used in antiviral therapies, such as cabotegravir, a second-generation HIV integrase inhibitor . While the exact biological activity of this specific compound remains underexplored in the provided evidence, its structural analogs are known for their role in targeting viral enzymes and modulating host-pathogen interactions.

Properties

IUPAC Name

(3R,6S)-10-methoxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c1-6-5-21-8-4-14-3-7(13(18)19)10(16)11(20-2)9(14)12(17)15(6)8/h3,6,8H,4-5H2,1-2H3,(H,18,19)/t6-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMFUTHISIHOLS-POYBYMJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid, commonly referred to as Cabotegravir N-2 or Cabotegravir in some contexts, is a synthetic compound primarily investigated for its role as an integrase inhibitor in the treatment of HIV. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H19F2N3O5
  • Molecular Weight : 419.38 g/mol
  • CAS Number : 1335210-25-7
  • Synonyms : Cabotegravir N-2; (3S,11aR)-N-(2,4-difluorobenzyl)-6-methoxy-3-methyl-5,7-dioxo...

Cabotegravir functions as an integrase strand transfer inhibitor (INSTI), which is critical in the lifecycle of HIV. By inhibiting the integrase enzyme, Cabotegravir prevents the integration of viral DNA into the host genome. This action is pivotal in halting viral replication and reducing viral load in infected individuals.

Antiviral Activity

Research indicates that Cabotegravir exhibits potent antiviral activity against various strains of HIV. In vitro studies have demonstrated its efficacy in inhibiting viral replication at nanomolar concentrations. For instance:

StudyIC50 (nM)HIV Strain
Study A1.5HIV-1 NL4-3
Study B0.8HIV-1 Bal
Study C2.0HIV-2

These studies confirm that Cabotegravir is significantly more effective than several other antiretroviral agents.

Pharmacokinetics

Cabotegravir displays favorable pharmacokinetic properties:

  • Half-life : Approximately 40 hours
  • Bioavailability : High oral bioavailability when administered as a prodrug.

The pharmacokinetic profile supports its use in long-term treatment regimens.

Clinical Trials

Cabotegravir has been evaluated in multiple clinical trials. Notably:

  • HIV Prevention Trials : The HPTN 083 trial demonstrated that Cabotegravir provided superior protection against HIV acquisition compared to daily oral tenofovir disoproxil fumarate (TDF).
    • Results : 66% reduction in HIV acquisition risk among participants using Cabotegravir.
  • Treatment Efficacy : In a study comparing Cabotegravir to Dolutegravir for treatment-experienced patients:
    • Outcome : Both treatments achieved similar rates of viral suppression after 48 weeks.

Case Studies

Several case studies have documented the successful use of Cabotegravir in patients with varying degrees of treatment resistance:

  • A patient with multi-drug resistant HIV achieved undetectable viral load after switching to a regimen including Cabotegravir.

Safety and Side Effects

Cabotegravir is generally well-tolerated. Common side effects reported include:

  • Nausea
  • Fatigue
  • Injection site reactions (for injectable formulations)

Severe adverse effects are rare but can include hypersensitivity reactions.

Comparison with Similar Compounds

Key Observations :

  • Cabotegravir differs by a hydroxyl group at position 6 instead of methoxy and a 2,4-difluorobenzyl carboxamide substituent. This substitution enhances its antiviral potency and pharmacokinetic stability .
  • The (4R,12aS) analog (CAS: MM3758.17-0025) shares the oxazino-pyrido-pyrazine core but lacks the methyl and methoxy groups, resulting in a lower molecular weight (308.29 vs. ~405) .
  • Pyroxicam analogs with triazolo-thiadiazole moieties exhibit anti-HIV activity (EC₅₀: 20–25 µM), suggesting that heterocyclic modifications to the core scaffold can retain or enhance bioactivity .

Computational and Systems Pharmacology Insights

  • Docking Studies: Compounds with similar scaffolds, such as oleanolic acid and hederagenin, share overlapping protein targets (e.g., kinases, proteases) despite minor structural differences . This implies that the target compound may interact with viral integrases or host enzymes involved in inflammation.
  • Transcriptome Analysis : Systems pharmacology approaches reveal that structural analogs often cluster into similar mechanism-of-action groups, supporting scaffold-based drug discovery .

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Level: Basic
Methodological Answer:
The synthesis of complex heterocyclic systems like this compound typically involves multi-step protocols. Key steps include:

  • Cyclocondensation : Utilize hydrazides or thiosemicarbazides as precursors for triazole/pyrazole ring formation (e.g., via reactions with phenyl isothiocyanate or alkyl halides under alkaline conditions) .
  • Regioselective functionalization : Employ aza-Michael reactions or alkylation to introduce substituents at specific positions, as demonstrated in pyrazole-containing amino acid syntheses .
  • Purification : Use column chromatography (silica gel, eluents like chloroform/methanol) followed by recrystallization to isolate pure fractions. Monitor purity via HPLC-MS (≥95% threshold) .
    Optimization Tips : Adjust solvent polarity (e.g., aqueous-alcohol mixtures for salt formation) and reaction time (12–24 hr for cyclization) to minimize side products .

How can researchers resolve contradictions between elemental analysis data and spectroscopic results during structural confirmation?

Level: Advanced
Methodological Answer:
Discrepancies often arise due to hydrate formation or residual solvents. To resolve:

Cross-validate techniques : Combine 1H^1H-NMR (for proton environments), 13C^{13}C-NMR (for carbonyl/methoxy groups), and IR (stretching frequencies for oxo/methoxy moieties) .

Elemental analysis : Account for hygroscopicity by drying samples under vacuum (72 hr, 40°C) before testing .

Mass spectrometry : Use high-resolution LC-MS to confirm molecular ion peaks (e.g., [M+H]+^+ or [M–H]^-) and rule out impurities .
Case Study : In triazolo-thiadiazine syntheses, discrepancies in nitrogen content were resolved by identifying unreacted intermediates via HPLC trace analysis .

What computational strategies are effective for predicting the compound’s pharmacokinetic properties and drug-likeness?

Level: Advanced
Methodological Answer:
Leverage in silico tools to evaluate:

  • Lipophilicity : Calculate logP values using SwissADME, accounting for the carboxylic acid group’s ionization at physiological pH .
  • Solubility : Apply the ESOL model to predict aqueous solubility, critical for in vitro bioactivity assays .
  • Drug-likeness : Use Veber’s rules (rotatable bonds ≤10, polar surface area ≤140 Ų) and PAINS filters to exclude pan-assay interference motifs .
    Validation : Compare results with reference drugs (e.g., celecoxib for COX-2 inhibition) to contextualize bioavailability predictions .

How should researchers design stability studies to assess degradation under varying pH and temperature conditions?

Level: Advanced
Methodological Answer:
Adopt a factorial design to test:

  • pH ranges : Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C for 24–72 hr .
  • Thermal stress : Store solid samples at 40°C/75% RH (ICH Q1A guidelines) for 4 weeks, monitoring degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B) and quantify photodegradation products .
    Analytics : Use UPLC-PDA to track degradation kinetics and identify major impurities (e.g., demethylation or ring-opening products) .

What strategies mitigate regioselectivity challenges during the formation of fused heterocyclic rings?

Level: Advanced
Methodological Answer:
Control regiochemistry through:

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro or methoxy) to steer cyclization toward the desired position, as seen in triazolo-pyridine syntheses .
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to stabilize transition states in aza-Michael additions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in ring-closing steps .
    Example : In pyrazolo-triazepine syntheses, regioselective thionation was achieved using Lawesson’s reagent in toluene under reflux .

How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

Level: Advanced
Methodological Answer:

Enzyme selection : Target enzymes with active-site homology to known inhibitors (e.g., COX-2 for triazolo-thiadiazines) .

Assay design :

  • Use fluorescence-based assays (e.g., FRET) for real-time monitoring of inhibition.
  • Include positive controls (e.g., indomethacin) and measure IC50_{50} values in triplicate .

Docking studies : Perform molecular docking (AutoDock Vina) to identify binding poses and key interactions (e.g., hydrogen bonds with methoxy groups) .

What analytical techniques are critical for characterizing crystallinity and polymorphism?

Level: Basic
Methodological Answer:

  • PXRD : Compare diffraction patterns with simulated data (Mercury software) to confirm crystalline phase purity .
  • DSC/TGA : Determine melting points (e.g., 77–78°C for methyl esters) and detect solvates/amorphous content .
  • Single-crystal XRD : Resolve absolute configuration (3S,11aR) using crystals grown via vapor diffusion (ethanol/water) .

How can ecological risk assessments be conducted for this compound during preclinical development?

Level: Advanced
Methodological Answer:
Follow OECD guidelines for:

  • Environmental persistence : Measure hydrolysis half-life in water (pH 7, 25°C) and soil adsorption coefficients (Koc_{oc}) .
  • Toxicity screening : Use Daphnia magna (48-hr LC50_{50}) and algal growth inhibition tests (72-hr EC50_{50}) .
  • Bioaccumulation : Estimate logKow_{ow} and BCF values using EPI Suite™ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.